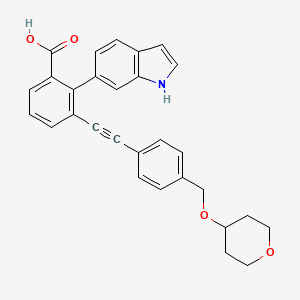

VK-2019

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H25NO4 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid |

InChI |

InChI=1S/C29H25NO4/c31-29(32)26-3-1-2-23(28(26)24-11-10-22-12-15-30-27(22)18-24)9-8-20-4-6-21(7-5-20)19-34-25-13-16-33-17-14-25/h1-7,10-12,15,18,25,30H,13-14,16-17,19H2,(H,31,32) |

InChI Key |

VUJZFNSWCNSGDV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1OCC2=CC=C(C=C2)C#CC3=C(C(=CC=C3)C(=O)O)C4=CC5=C(C=C4)C=CN5 |

Origin of Product |

United States |

Foundational & Exploratory

The Inhibition of EBNA1: A Targeted Approach for Nasopharyngeal Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Epstein-Barr Virus (EBV) is a primary etiological agent in the development of nasopharyngeal carcinoma (NPC). The viral protein Epstein-Barr Nuclear Antigen 1 (EBNA1) is ubiquitously expressed in all EBV-associated tumors and is critical for the maintenance, replication, and segregation of the viral genome. Beyond its essential role in the viral life cycle, EBNA1 contributes to oncogenesis by modulating key cellular signaling pathways, promoting cell survival, and inducing genomic instability. These functions make EBNA1 an attractive and specific target for therapeutic intervention in NPC. This technical guide provides a comprehensive overview of the role of EBNA1 in NPC pathogenesis, the mechanisms of EBNA1 inhibition, and the current landscape of EBNA1-targeted therapies. We present a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the intricate signaling pathways and experimental workflows involved in EBNA1 research.

The Multifaceted Role of EBNA1 in Nasopharyngeal Carcinoma

EBNA1 is a DNA-binding protein that performs several functions crucial for both the virus and the transformation of the host cell.[1] Its primary role is to tether the EBV episome to the host cell's chromosomes during mitosis, ensuring the faithful segregation of the viral genome to daughter cells.[1][2] EBNA1 also initiates viral DNA replication from the origin of plasmid replication (oriP) and acts as a transcriptional activator for other EBV latent genes.[1][2]

Beyond these viral-centric functions, EBNA1 actively manipulates the host cell environment to promote tumorigenesis. It has been shown to enhance cell survival and proliferation, and contribute to the metastatic potential of NPC cells.[3] A key mechanism by which EBNA1 exerts its oncogenic effects is through the modulation of various cellular signaling pathways.

Disruption of Promyelocytic Leukemia (PML) Nuclear Bodies and Genomic Instability

EBNA1 has been demonstrated to disrupt promyelocytic leukemia (PML) nuclear bodies, which are subnuclear structures involved in tumor suppression, DNA repair, and apoptosis.[4][5][6] This disruption is mediated through EBNA1's interaction with the host cell proteins ubiquitin-specific protease 7 (USP7) and casein kinase 2 (CK2).[7][8][9] EBNA1 recruits USP7 and CK2 to PML bodies, leading to the degradation of PML proteins and the subsequent disassembly of these protective structures.[2][10] The loss of functional PML nuclear bodies impairs DNA damage repair mechanisms and sensitizes cells to accumulating mutations, thereby contributing to the genomic instability characteristic of NPC.[4][11]

Modulation of Key Signaling Pathways

EBNA1 has been implicated in the dysregulation of several critical signaling pathways that govern cell growth, proliferation, and survival:

-

AP-1 Pathway: EBNA1 can enhance the activity of the AP-1 transcription factor, which in turn upregulates the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8).[12]

-

NF-κB Pathway: EBNA1 can inhibit the canonical NF-κB signaling pathway by preventing the phosphorylation of IKKα/β, leading to the cytoplasmic retention of the p65 subunit.[13][14] This inhibition of NF-κB may contribute to immune evasion and promote tissue hyperplasia.[13]

-

TGF-β Pathway: EBNA1 can interfere with the TGF-β signaling pathway, which is a critical regulator of cell growth and differentiation.[15] This interference can contribute to the uncontrolled proliferation of NPC cells.

-

Other Pathways: EBNA1 has also been shown to interact with and modulate other signaling pathways, including the Wnt/β-catenin, JAK/STAT, and PI3K/Akt/mTOR pathways, further highlighting its central role in NPC pathogenesis.

EBNA1 Inhibition: A Targeted Therapeutic Strategy

The essential and multifaceted roles of EBNA1 in NPC make it a highly specific and attractive target for therapeutic intervention.[16] The inhibition of EBNA1 function is expected to lead to the loss of the EBV episome from tumor cells and the reversal of its oncogenic effects.[7] Several small molecule inhibitors targeting EBNA1 have been developed and have shown promising results in preclinical and clinical studies.[2][4][7][13]

Quantitative Data on EBNA1 Inhibitors

The following tables summarize the quantitative data from studies on various EBNA1 inhibitors in NPC and other EBV-positive cell lines.

Table 1: In Vitro Efficacy of EBNA1 Inhibitors

| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |

| VK-1727 | C666-1 (NPC) | Cell Viability (Resazurin) | 6.3 µM | [4] |

| VK-1727 | LCL352 (B-cell lymphoma) | Cell Viability (Resazurin) | 7.9 µM | [4] |

| SC7 | Raji (Burkitt's lymphoma) | EBNA1-DNA Binding | ~20 µM | [7] |

| SC11 | Raji (Burkitt's lymphoma) | EBNA1-DNA Binding | ~20 µM | [7] |

| SC19 | Raji (Burkitt's lymphoma) | EBNA1-DNA Binding | ~20 µM | [7] |

| LB2 | - | EBNA1-DNA Binding | 1-2 µM | [15] |

| LB3 | - | EBNA1-DNA Binding | 1-2 µM | [15] |

| LB7 | - | EBNA1-DNA Binding | 1-2 µM | [15] |

| LC7 | - | EBNA1-DNA Binding | 1-2 µM | [15] |

| DSE-3 | LCLs (B-cell lymphoma) | Growth Inhibition | ~60 µM | [13] |

| DSE-3 | Raji (Burkitt's lymphoma) | Growth Inhibition | >80 µM | [13] |

| JLP2 | C666-1 (NPC) | Cell Viability | ~50% inhibition at 20 µM | [13] |

Table 2: In Vivo Efficacy of EBNA1 Inhibitors

| Inhibitor | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition | Reference |

| VK-1727 | NSG Mice | EBV+ Gastric Cancer Xenograft | 10 mg/kg | 61.2% - 67% | [4] |

| VK-2019 | Human Clinical Trial (Phase I) | Advanced EBV+ NPC | Up to 1800 mg/day | Partial clinical response in 1 of 23 patients | [17] |

| (L2)P4 | NSG Mice | NPC Xenograft | Not specified | Enhanced tumor regression with adoptive γδ T cells | [2] |

Table 3: Effects of EBNA1 Inhibition on Viral and Cellular Parameters

| Inhibitor | Cell Line/Model | Parameter Measured | Effect | Reference |

| VK-1727 | EBV+ Gastric Cancer Xenograft | EBV Gene Expression (EBNA1, EBER1, EBER2) | Significantly reduced | [4] |

| VK-1727 | C666-1, LCL352, SNU719 | Cell Cycle | G1 arrest in EBV+ cells | [4] |

| This compound | NPC Patients | EBV Genome Copy Number in Biopsies | Decrease observed in 3 patients | [17] |

| CRISPR/Cas13 (targeting EBNA1) | C666-1 (NPC) | EBV DNA Load | 50% reduction | [18] |

| JLP2 | C666-1 (NPC) | Cell Viability | ~50% decrease | [13] |

| DSE-3 | LCLs | EBV Genome Copy Number | Reduced | [13] |

| SC11, SC19 | Raji | EBV Genome Copy Number | Reduced to 10-25% | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of EBNA1 inhibition in nasopharyngeal carcinoma.

Cell Viability and Proliferation Assays

3.1.1. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

NPC cell lines (e.g., C666-1, HONE-1)

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed NPC cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the EBNA1 inhibitor for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

3.1.2. Resazurin Assay

This is a fluorometric assay that also measures metabolic activity.

-

Materials:

-

NPC cell lines

-

Complete culture medium

-

Opaque-walled 96-well plates

-

Resazurin solution

-

Microplate reader with fluorescence detection

-

-

Procedure:

-

Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.

-

Add 20 µL of resazurin solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the fluorescence (e.g., excitation 560 nm, emission 590 nm).

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay

3.2.1. Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

-

Materials:

-

NPC cell lines

-

Complete culture medium

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

-

-

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with the EBNA1 inhibitor as described for the viability assays.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[19]

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[19]

-

Mix the contents by shaking the plate at 300-500 rpm for 30 seconds.[20]

-

Incubate at room temperature for 30 minutes to 3 hours.[19]

-

Measure the luminescence using a luminometer.

-

Normalize the results to the number of viable cells or protein concentration.

-

Western Blotting

This technique is used to detect specific proteins in a sample.

-

Materials:

-

NPC cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EBNA1, anti-PML, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse treated and control NPC cells and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to investigate the interaction between proteins and DNA in the cell.

-

Materials:

-

NPC cells

-

Formaldehyde

-

Glycine

-

Lysis buffer

-

Sonication equipment

-

Antibody against EBNA1

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting EBNA1 binding sites (e.g., oriP)

-

-

Procedure:

-

Cross-link proteins to DNA in NPC cells by adding formaldehyde to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitate the EBNA1-DNA complexes using an anti-EBNA1 antibody and protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links by heating and treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Quantify the amount of immunoprecipitated DNA using qPCR with primers specific for known EBNA1 binding sites.

-

EBNA1-Dependent DNA Replication Assay

This assay measures the ability of EBNA1 to initiate DNA replication from the viral origin, oriP.

-

Materials:

-

A human cell line (e.g., 293T, HeLa)

-

An expression plasmid for EBNA1

-

A plasmid containing the EBV oriP

-

Transfection reagent

-

Low molecular weight DNA extraction buffer (Hirt lysis)

-

Restriction enzymes (e.g., a linearizing enzyme and DpnI)

-

Agarose gel electrophoresis equipment

-

Southern blotting reagents or qPCR primers for the oriP plasmid

-

-

Procedure:

-

Co-transfect the human cell line with the EBNA1 expression plasmid and the oriP-containing plasmid.

-

Harvest the cells 48-72 hours post-transfection.

-

Extract the low molecular weight DNA using a Hirt lysis protocol.

-

Digest the extracted DNA with a restriction enzyme that linearizes the plasmid and with DpnI. DpnI will digest the bacterially-derived, methylated input plasmid DNA, but not the newly replicated, unmethylated DNA.

-

Analyze the digested DNA by agarose gel electrophoresis and Southern blotting using a probe specific for the oriP plasmid, or by qPCR.

-

The presence of a DpnI-resistant band or qPCR signal indicates successful EBNA1-dependent DNA replication.

-

Co-Immunoprecipitation (Co-IP)

This technique is used to identify protein-protein interactions.

-

Materials:

-

NPC cell lysates

-

Antibody against the "bait" protein (e.g., EBNA1 or USP7)

-

Protein A/G magnetic beads

-

IP lysis buffer

-

Wash buffers

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

-

Procedure:

-

Lyse NPC cells with a non-denaturing IP lysis buffer.

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the antibody against the bait protein overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove unbound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting "prey" protein (e.g., USP7 or EBNA1).

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving EBNA1 and a general workflow for screening EBNA1 inhibitors.

Caption: EBNA1-mediated disruption of PML nuclear bodies.

Caption: EBNA1 modulation of key cellular signaling pathways.

Caption: General workflow for screening and validation of EBNA1 inhibitors.

Conclusion and Future Directions

The Epstein-Barr Virus Nuclear Antigen 1 is a linchpin in the pathogenesis of nasopharyngeal carcinoma, playing indispensable roles in both the viral life cycle and the oncogenic transformation of host cells. Its unique expression in tumor cells and its critical functions make it an ideal target for the development of specific and effective therapies. The growing pipeline of EBNA1 inhibitors, with some already in clinical trials, offers significant promise for the treatment of NPC and other EBV-associated malignancies. Future research should focus on optimizing the potency and selectivity of these inhibitors, exploring combination therapies with existing treatment modalities, and identifying biomarkers to predict patient response. A deeper understanding of the complex interplay between EBNA1 and the host cell machinery will undoubtedly pave the way for novel and more effective therapeutic strategies against this challenging disease.

References

- 1. Role of EBNA1 in NPC tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 4. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of a Highly Sensitive qPCR Assay for the Detection of Plasma Cell-Free Epstein-Barr Virus DNA in Nasopharyngeal Carcinoma Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Targeting Epstein-Barr Virus in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sergioalbanese.it [sergioalbanese.it]

- 9. Proteomic Profiling of EBNA1-Host Protein Interactions in Latent and Lytic Epstein-Barr Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis of Epstein-Barr Virus Load by Using a Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epstein-Barr Nuclear Antigen 1 Contributes to Nasopharyngeal Carcinoma through Disruption of PML Nuclear Bodies | PLOS Pathogens [journals.plos.org]

- 12. Efficient Replication of Epstein-Barr Virus-Derived Plasmids Requires Tethering by EBNA1 to Host Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EBNA1-targeted inhibitors: Novel approaches for the treatment of Epstein-Barr virus-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Targeting Epstein-Barr Virus in Nasopharyngeal Carcinoma [frontiersin.org]

- 17. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CRISPR/Cas13-Mediated Inhibition of EBNA1 for Suppression of Epstein–Barr Virus Transcripts and DNA Load in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ulab360.com [ulab360.com]

- 20. benchchem.com [benchchem.com]

Preclinical Profile of VK-2019: An EBNA1 Inhibitor for EBV-Associated Lymphomas

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of VK-2019 and related EBNA1 inhibitors in lymphoma models. This compound is a first-in-class, orally bioavailable small molecule that targets the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1).[1] EBNA1 is a viral protein essential for the replication and maintenance of the EBV genome within latently infected cells, making it a prime therapeutic target for EBV-associated malignancies, including certain types of lymphoma.[2] Preclinical research, primarily from the laboratory of Dr. Paul Lieberman at The Wistar Institute where this compound was discovered, has demonstrated its potential in inhibiting the growth of tumors dependent on EBV.[3][4]

Core Mechanism of Action

This compound functions by selectively inhibiting the DNA binding activity of EBNA1.[2] This interference disrupts critical functions of EBNA1, including the recruitment of cellular replication machinery to the viral origin of replication and the tethering of the viral DNA to cellular chromosomes during mitosis.[4] By blocking these functions, this compound aims to eliminate the EBV episome from cancer cells, leading to cell cycle arrest and a reduction in tumor proliferation.[5] This targeted approach against a viral protein with no known human ortholog suggests a favorable safety profile with a lower potential for off-target effects.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of EBNA1 inhibitors, including compounds from the same class as this compound, in various EBV-positive cancer models. While specific data for this compound in lymphoma models is part of a broader preclinical data set, the following represents the typical efficacy observed with this class of inhibitors.

Table 1: In Vitro Efficacy of EBNA1 Inhibitors in EBV-Positive Cell Lines

| Cell Line | Cancer Type | Assay | Inhibitor Concentration | Result | Reference |

| LCL352 | Lymphoblastoid Cell Line | Proliferation Assay | 10 µM | Significant inhibition of cell growth | [6] |

| Raji | Burkitt's Lymphoma | Proliferation Assay | Not Specified | Significant inhibition of proliferation | [7] |

| SNU719 | Gastric Carcinoma | Proliferation Assay | 10 µM | Selective inhibition of proliferation | [6] |

| YCCEL1 | Gastric Carcinoma | Proliferation Assay | 10 µM | Selective inhibition of proliferation | [6] |

| C666-1 | Nasopharyngeal Carcinoma | Proliferation Assay | Not Specified | Inhibition of cell growth | [6] |

Table 2: In Vivo Efficacy of EBNA1 Inhibitors in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Duration | Tumor Growth Inhibition | Reference |

| EBV-Positive NPC | Nasopharyngeal Carcinoma | EBNA1 Inhibitor | Not Specified | > 93% | [3] |

| EBVaGC | Gastric Carcinoma | VK-1727 (EBNA1 Inhibitor) | 21 days | Significant dose-dependent decrease | [6][8] |

| Patient-Derived NPC | Nasopharyngeal Carcinoma | EBNA1 Inhibitor | Not Specified | Significant suppression of tumor growth | [2] |

| B-cell Lymphoma | B-cell Lymphoma | EBNA1 Inhibitor | Not Specified | In vivo activity demonstrated | [6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.

Caption: Mechanism of action of this compound in inhibiting EBV latent infection.

Caption: General workflow for preclinical evaluation of EBNA1 inhibitors.

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of preclinical findings. The following are representative methodologies for key experiments conducted in the evaluation of EBNA1 inhibitors.

In Vitro Cell Proliferation Assay

-

Cell Lines: EBV-positive lymphoma cell lines (e.g., Raji, LCL352) and EBV-negative control cell lines (e.g., BJAB) are used.[6]

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of the EBNA1 inhibitor (e.g., VK-1727, a related compound) or vehicle control (DMSO).[6]

-

Proliferation Measurement: After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega) which measures ATP levels, or by direct cell counting using a hemocytometer and trypan blue exclusion.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, are used to prevent rejection of human tumor cells.[6] All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[6]

-

Tumor Implantation: EBV-positive lymphoma cells (e.g., 1 x 10^6 Raji cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The EBNA1 inhibitor is administered orally once daily at various doses. The control group receives a vehicle solution.

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be used for further analysis.

-

Pharmacodynamic Analysis: Tumor tissue can be analyzed for EBV DNA levels by qPCR and for the expression of viral genes (e.g., EBERs) by in situ hybridization to confirm target engagement and biological effect.[3]

Conclusion

The preclinical data for this compound and related EBNA1 inhibitors strongly support their development for the treatment of EBV-associated lymphomas. The selective inhibition of EBNA1 offers a targeted therapeutic strategy with demonstrated in vitro and in vivo activity against EBV-positive cancer cells. Further clinical investigation is warranted to establish the safety and efficacy of this promising new class of antiviral and anticancer agents.

References

- 1. wistar.org [wistar.org]

- 2. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wistar.org [wistar.org]

- 4. wistar.org [wistar.org]

- 5. Regulation of EBNA1 protein stability and DNA replication activity by PLOD1 lysine hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr virus-associated gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of VK-2019: A Targeted Approach to Inhibit Epstein-Barr Virus Nuclear Antigen 1 (EBNA1)

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including nasopharyngeal carcinoma (NPC), Burkitt's lymphoma, and certain gastric cancers. A key viral protein, Epstein-Barr Nuclear Antigen 1 (EBNA1), is essential for the replication and persistence of the viral genome in tumor cells, making it a prime therapeutic target. This technical guide details the discovery and development of VK-2019, a first-in-class, orally bioavailable small molecule inhibitor of EBNA1. We will explore the fragment-based drug discovery approach that led to its identification, its mechanism of action, preclinical efficacy, and the results from the first-in-human Phase I/IIa clinical trial in patients with EBV-positive nasopharyngeal carcinoma. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the scientific foundation and developmental pathway of this compound.

Introduction: The Role of EBNA1 in EBV-Associated Malignancies

The Epstein-Barr virus establishes a lifelong latent infection in the majority of the human population. In a subset of individuals, this latent infection is etiologically linked to the development of various cancers.[1] The persistence of the EBV genome within infected cells is critically dependent on the viral protein EBNA1.[2][3] EBNA1 performs several crucial functions for the virus and the survival of the infected host cell:

-

Viral Genome Replication and Maintenance: EBNA1 binds to the viral origin of plasmid replication (OriP), a specific sequence on the EBV genome, and recruits the host cell's DNA replication machinery to replicate the viral DNA once per cell cycle.[2][4]

-

Episome Segregation: During mitosis, EBNA1 tethers the viral episomes to the host cell chromosomes, ensuring their equal distribution to daughter cells.

-

Transcriptional Regulation: EBNA1 can act as a transcriptional activator for other EBV latency genes, contributing to the immortalization of infected cells.[3][4]

-

Host Cell Survival: EBNA1 has been shown to provide a survival advantage to host cells.[2]

Given its consistent expression in all EBV-associated tumors and its essential, multifaceted role in viral latency, EBNA1 represents a highly attractive and specific target for antiviral therapy.[1][3]

The Discovery of this compound: A Fragment-Based Approach

The identification of this compound was the result of a systematic fragment-based drug discovery campaign aimed at identifying small molecules that could inhibit the DNA-binding function of EBNA1.

References

- 1. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carcinoma-risk variant of EBNA1 deregulates Epstein-Barr Virus episomal latency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Epstein-Barr Virus EBNA1 Protein Regulates Viral Latency through Effects on let-7 MicroRNA and Dicer - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effects of EBNA1 Inhibition by VK-2019: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epstein-Barr Virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including nasopharyngeal carcinoma (NPC), Burkitt's lymphoma, and certain gastric cancers. The Epstein-Barr Nuclear Antigen 1 (EBNA1) is a viral protein essential for the replication and maintenance of the EBV genome within latently infected cells, making it a prime target for therapeutic intervention. VK-2019 is a first-in-class, orally bioavailable small molecule inhibitor of EBNA1.[1][2] This technical guide provides an in-depth overview of the downstream effects of EBNA1 inhibition by this compound and its close analog, VK-1727, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated pathways and workflows. This compound functions by binding to EBNA1 and inhibiting its DNA binding activity, which in turn disrupts the replication, maintenance, and segregation of the EBV genome, ultimately leading to cell death in EBV-associated malignancies.[3]

Quantitative Data on the Effects of EBNA1 Inhibition

The inhibition of EBNA1 by this compound and its analogs has demonstrated potent and selective anti-proliferative effects on EBV-positive cancer cells both in vitro and in vivo.

In Vitro Cell Viability

A close analog of this compound, VK-1727, has been shown to selectively inhibit the proliferation of EBV-positive cell lines. The median effective concentration (EC50) values from a resazurin cell viability assay are presented in Table 1.

| Cell Line | Cancer Type | EBV Status | EC50 (µM) of VK-1727 |

| LCL352 | Lymphoblastoid Cell Line | Positive | 7.9 |

| C666-1 | Nasopharyngeal Carcinoma | Positive | 6.3 |

| SNU719 | Gastric Carcinoma | Positive | 10 |

| BJAB | Burkitt's Lymphoma | Negative | > 100 |

| HK1 | Nasopharyngeal Carcinoma | Negative | > 100 |

| AGS | Gastric Carcinoma | Negative | > 100 |

Data sourced from a study on the selective inhibition of EBV-positive cell lines by the EBNA1 inhibitor VK-1727.

In Vivo Tumor Growth Inhibition

In xenograft models using EBV-positive nasopharyngeal carcinoma patient-derived xenografts (PDX), EBNA1 inhibitors, including VK-1727 and VK-1850, have demonstrated significant tumor growth inhibition (TGI). For instance, in the C15-PDX model, treatment with VK-1727 and VK-1850 at 10 mg/kg resulted in 67% and 70% TGI, respectively.[4] Importantly, these inhibitors did not affect the growth of EBV-negative tumors, highlighting their selectivity.[4]

Clinical Trial Pharmacodynamics

A Phase I/IIa clinical trial of this compound in patients with advanced EBV-positive nasopharyngeal carcinoma has provided key pharmacodynamic data from tumor biopsies.

| Parameter | Patient | Change from Baseline |

| EBV Genome Copy Number per Cell | Patient 10 | Decrease |

| Patient 13 | Decrease | |

| Patient 14 | Decrease | |

| Viral Gene Expression (LMP2, gp150) | 2 Patients | Decrease |

| EBER-positive Cells | 1 Patient | Decrease |

| Plasma EBV DNA | Some Patients | Decrease |

Preliminary data from a Phase I/IIa clinical trial of this compound.[5][6]

Signaling Pathways Modulated by EBNA1 Inhibition

EBNA1 is known to modulate several cellular signaling pathways to promote cell survival and proliferation. Inhibition of EBNA1 is therefore expected to reverse these effects. Preclinical studies with EBNA1 inhibitors have shown effects on the STAT, TGF-β, and MAPK pathways.[4]

STAT Signaling Pathway

EBNA1 can enhance the expression of STAT1 and sensitize cells to interferon-induced STAT1 activation. A recent study has shown that the EBNA1 inhibitor VK-1727 leads to decreased levels of ZC3H18, a protein whose expression is regulated by STAT3 and MYC.[7] This suggests that EBNA1 inhibition can disrupt the STAT3-mediated regulation of downstream targets.

TGF-β Signaling Pathway

EBNA1 has been shown to interfere with TGF-β signaling by increasing the turnover of SMAD2, a key mediator of the pathway. Preclinical studies with an EBNA1 inhibitor showed alterations in the expression of genes within the TGF-β pathway in tumor xenografts.[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream effects of this compound.

In Vitro Cell Viability Assay (Resazurin Assay)

This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

-

Cell Seeding: Seed EBV-positive and EBV-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

-

Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.

Quantification of EBV Genome Copy Number (ddPCR)

This protocol is adapted from the methodology used in the this compound clinical trial.[6]

-

DNA Extraction: Extract total DNA from snap-frozen tumor biopsies using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

-

DNA Quantification: Measure DNA concentration using a spectrophotometer (e.g., NanoDrop).

-

ddPCR Reaction Setup: Prepare a duplex ddPCR reaction containing primers and a FAM-labeled probe for an EBV gene (e.g., BamHI W) and primers and a VIC-labeled probe for a human housekeeping gene (e.g., RPP30) for normalization.

-

Droplet Generation: Generate droplets using a droplet generator (e.g., Bio-Rad QX200).

-

PCR Amplification: Perform PCR amplification on a thermal cycler.

-

Droplet Reading: Read the droplets on a droplet reader to count the number of positive droplets for each target.

-

Data Analysis: Analyze the data to determine the concentration of EBV DNA and the housekeeping gene. The EBV genome copy number per cell is calculated by normalizing the EBV copy number to the copy number of the diploid housekeeping gene.

EBER In Situ Hybridization (EBER-ISH)

This protocol is based on the methodology used in the this compound clinical trial for detecting EBV-infected cells in tissue sections.[6]

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor biopsy sections.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

-

Pretreatment: Perform appropriate antigen retrieval and enzymatic digestion to unmask the target RNA.

-

Hybridization: Apply a fluorescein-labeled EBER peptide nucleic acid (PNA) probe to the sections and incubate to allow hybridization.

-

Stringent Washes: Wash the slides under stringent conditions to remove non-specifically bound probe.

-

Detection: Use an anti-fluorescein antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) followed by a chromogenic substrate to visualize the EBER-positive cells.

-

Counterstaining and Mounting: Counterstain the sections with a suitable nuclear stain (e.g., hematoxylin) and mount with a coverslip.

-

Microscopic Analysis: Examine the slides under a microscope to identify and quantify EBER-positive cells.

Conclusion

This compound represents a promising targeted therapy for EBV-associated malignancies. By inhibiting the essential viral protein EBNA1, this compound effectively reduces viral load and suppresses the proliferation of cancer cells. The downstream effects encompass the disruption of viral genome maintenance and the modulation of key cellular signaling pathways, including STAT and TGF-β. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanism of action of this compound and advance its clinical development. Further investigation into the precise molecular events following EBNA1 inhibition will continue to refine our understanding and optimize the therapeutic application of this novel class of antiviral agents.

References

- 1. researchgate.net [researchgate.net]

- 2. targetedonc.com [targetedonc.com]

- 3. Facebook [cancer.gov]

- 4. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I/IIa clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein Barr virus positive nasopharyngeal cancer with pharmacokinetic and pharmacodynamic correlative studies. - ASCO [asco.org]

- 6. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAT3, MYC, and EBNA1 cooperate through a ZC3H18 transcriptional network to regulate survival and proliferation of EBV-positive lymphomas | PLOS Pathogens [journals.plos.org]

VK-2019: A Targeted Approach to Epstein-Barr Virus-Driven Oncogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of VK-2019, a first-in-class, orally bioavailable small molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1). EBNA1 is a critical protein for the replication and persistence of the EBV genome in latently infected cells, making it a prime therapeutic target for EBV-associated malignancies. This document details the mechanism of action of this compound, summarizes key preclinical and clinical findings, and outlines the experimental methodologies employed in its evaluation, with a focus on its impact on viral oncogenesis.

Introduction to this compound and its Target

Epstein-Barr virus is a ubiquitous human herpesvirus associated with a range of malignancies, including nasopharyngeal carcinoma (NPC), Burkitt's lymphoma, Hodgkin's lymphoma, and certain gastric cancers.[1] A key viral protein consistently expressed in all EBV-associated tumors is the Epstein-Barr nuclear antigen 1 (EBNA1).[1] EBNA1 is essential for the replication and maintenance of the EBV episome within the host cell nucleus during latent infection.[1][2] By tethering the viral genome to the host cell's chromosomes during mitosis, EBNA1 ensures the faithful segregation of the viral DNA to daughter cells, thus maintaining the viral presence in the proliferating tumor cell population.

This compound is a selective inhibitor of EBNA1.[3][4] Its targeted action against a viral protein not present in normal human cells suggests a favorable safety profile, with potentially fewer off-target effects compared to conventional chemotherapy.[5][6]

Mechanism of Action

This compound functions by directly binding to the EBNA1 protein and inhibiting its DNA-binding activity.[3][7] This disruption of the EBNA1-DNA interaction has several downstream consequences that collectively inhibit viral oncogenesis. Preclinical studies have demonstrated that this compound blocks the latent replication and proliferation of EBV-positive tumor cells.[1] By inhibiting EBNA1, this compound disrupts the maintenance and segregation of the EBV genome, which can ultimately lead to the death of EBV-associated tumor cells.[3]

Clinical Development and Efficacy

This compound has been evaluated in a first-in-human, Phase I/IIa clinical trial (NCT03682055) in patients with recurrent or metastatic EBV-positive nasopharyngeal carcinoma.[1][8] The primary objectives of the initial phase were to assess the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D), as well as to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the drug.[8]

Clinical Trial Design and Patient Population

The study employed a dose-escalation design, with this compound administered orally once daily.[9] A total of 23 patients with advanced EBV-positive NPC were enrolled, receiving doses ranging from 60 to 1,800 mg.[9][10] An expansion cohort was initiated at the 1,800 mg dose.[9]

Summary of Clinical Findings

The results from the Phase I/IIa study demonstrated that this compound has an acceptable safety profile and shows on-target biological activity.[9]

Table 1: Summary of this compound Phase I/IIa Clinical Trial Data

| Parameter | Finding | Reference |

| Patient Population | 23 patients with advanced EBV-positive nasopharyngeal carcinoma | [9][10] |

| Dosing | Oral, once daily, from 60 mg to 1,800 mg | [9][10] |

| Safety | Well-tolerated; most adverse events were Grade 1-3. | [1][9] |

| Pharmacokinetics | Good systemic exposure with high inter-subject variability; terminal T1/2 of ~12 hours. | [1][9] |

| Clinical Response | One patient achieved a partial response (>30% decrease in tumor size). | [1][9] |

| Pharmacodynamics | - Decreases in plasma EBV DNA levels observed in some patients.- Reduced EBV genome copy number in tumor samples.- Reduced viral gene expression (LMP2, gp150) in tumor samples.- Induced changes in immune cell markers. | [1][9][10] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the published literature provides an overview of the key methodologies used to assess the pharmacokinetics and pharmacodynamics of this compound.

Pharmacokinetic (PK) Analysis

-

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound in patients.

-

Methodology:

-

Sample Collection: Plasma samples were collected from patients at various time points after single and multiple oral daily doses of this compound.

-

Sample Analysis: The total plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][4] The assay range was 0.5–500 ng/mL.[2]

-

Data Analysis: PK parameters such as Cmax (maximum concentration), AUC (area under the curve), and T1/2 (half-life) were calculated to assess drug exposure and clearance.[1]

-

Pharmacodynamic (PD) Analysis

-

Objective: To measure the on-target biological effects of this compound in patients.

-

Methodology:

-

Plasma EBV DNA Quantification:

-

Sample Collection: Patient plasma samples were collected at baseline and during treatment.

-

Analysis: Quantitative polymerase chain reaction (qPCR) was likely used to measure the levels of circulating EBV DNA, a common biomarker for EBV-associated malignancies.

-

-

Tumor Biopsy Analysis:

-

Sample Collection: Tumor biopsies were collected from a subset of patients at baseline and after treatment with this compound.[1][9]

-

EBV Genome Copy Number: DNA was extracted from biopsy samples, and qPCR was used to determine the number of EBV genome copies per cell.

-

Viral and Cellular Gene Expression: Spatial transcriptomic analyses were conducted on biopsy samples to assess changes in the expression of viral genes (e.g., LMP2) and cellular genes, including those related to immune cell markers.[9]

-

-

Impact on Viral Oncogenesis

The clinical data, though preliminary, support the proposed mechanism of this compound and its impact on EBV-driven oncogenesis. The observed reductions in EBV DNA in both plasma and tumor tissue provide direct evidence of on-target activity. By inhibiting EBNA1, this compound effectively disrupts the viral machinery necessary for maintaining the malignant phenotype in EBV-positive cancers.

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic strategy for EBV-associated cancers. The first-in-human clinical trial has established a favorable safety profile and demonstrated clear on-target biological activity.[9] While a partial response was observed in one patient, further studies are needed to optimize the dosing schedule and evaluate the full clinical efficacy of this compound.[1][9] Phase 2 clinical trials are underway to further assess the safety and efficacy of this compound in patients with EBV-positive nasopharyngeal carcinoma and other EBV-associated lymphomas.[6][11] The development of EBNA1 inhibitors like this compound marks a significant step forward in the targeted treatment of virus-driven cancers.

References

- 1. ascopubs.org [ascopubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound for Nasopharyngeal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 6. wistar.org [wistar.org]

- 7. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. First-in-Human Clinical Trial of a Small-Molecule EBNA1 Inhibitor, this compound, in Patients with Epstein-Barr-Positive Nasopharyngeal Cancer, with Pharmacokinetic and Pharmacodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Facebook [cancer.gov]

The Cellular Impact of VK-2019: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK-2019 is a first-in-class, orally bioavailable small molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1).[1][2] EBNA1 is a critical viral protein for the replication and maintenance of the EBV genome within latently infected cells, which is a hallmark of several malignancies, including nasopharyngeal carcinoma (NPC), Burkitt's lymphoma, and certain gastric cancers.[1][3] By targeting a viral protein with no known human ortholog, this compound offers a promising therapeutic strategy with a potentially high degree of selectivity for cancer cells.[4][5] This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Inhibition of EBNA1 DNA Binding

This compound functions by directly binding to EBNA1 and inhibiting its DNA-binding activity.[3][6] This disruption of the EBNA1-DNA interaction is the primary mechanism through which this compound exerts its antiviral and antitumor effects. The inhibition of EBNA1's ability to bind to the viral genome interferes with two of its essential functions:

-

Viral Genome Replication and Maintenance: EBNA1 is indispensable for the replication of the EBV episome during the latent phase of the viral lifecycle. It binds to the origin of plasmid replication (oriP) on the viral DNA, initiating replication and ensuring the stable segregation of the viral genome to daughter cells during mitosis.[3][7] By blocking this binding, this compound leads to the progressive loss of the EBV genome from the cancer cells.[8]

-

Viral Gene Transcription: EBNA1 also functions as a transcriptional activator for other EBV latent genes that are crucial for the survival and proliferation of infected cells.[3][9] Inhibition of EBNA1's DNA binding activity can, therefore, lead to a downstream reduction in the expression of these oncogenic viral proteins.[4][7]

Preclinical studies have demonstrated that this compound possesses nanomolar potency in biochemical assays inhibiting EBNA1.[10]

Cellular Pathways Modulated by this compound Treatment

The inhibition of EBNA1 by this compound triggers a cascade of downstream effects on various cellular signaling pathways that are often dysregulated in EBV-associated cancers.

The p53 Tumor Suppressor Pathway

EBNA1 has been shown to functionally inactivate the p53 tumor suppressor pathway, a critical mechanism for preventing cancer development. EBNA1 achieves this by interacting with the ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme that also regulates p53 stability.[2][7] The binding of EBNA1 to USP7 is thought to prevent USP7 from deubiquitinating and stabilizing p53, leading to increased p53 degradation and a blunted apoptotic response to cellular stress.[11]

By inhibiting EBNA1, this compound is expected to disrupt the EBNA1-USP7 interaction, thereby restoring USP7's ability to stabilize p53. This would lead to an accumulation of active p53, which can then induce cell cycle arrest or apoptosis in the cancer cells.

STAT1 Signaling

EBNA1 expression has been demonstrated to enhance the expression of STAT1 (Signal Transducer and Activator of Transcription 1) and sensitize cells to interferon-induced STAT1 activation.[4][12] This modulation of the STAT1 pathway can have complex effects on the tumor microenvironment and immune response. By inhibiting EBNA1, this compound treatment may reverse these effects, potentially altering the expression of major histocompatibility complex (MHC) molecules and influencing immune cell recognition of tumor cells.[4]

TGF-β Signaling

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. EBNA1 has been shown to negatively regulate this pathway by inducing a lower steady-state level of SMAD2 protein, a key transducer of TGF-β signals.[4][12] This is achieved by increasing the turnover of SMAD2, which in turn represses the transcription of TGF-β responsive genes.[4] Treatment with this compound is anticipated to restore normal TGF-β signaling by preventing EBNA1-mediated SMAD2 degradation.

AP-1 and NF-κB Signaling

EBNA1 has also been implicated in the modulation of the AP-1 (Activator Protein-1) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[11] These pathways are central to cellular proliferation, inflammation, and survival. The precise effects of EBNA1 on these pathways can be cell-type specific. By inhibiting EBNA1, this compound can potentially normalize the activity of these pathways, contributing to its anti-proliferative effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound

| Parameter | Value/Result | Study Type | Reference |

| Biochemical Potency | Nanomolar | Biochemical Assays | [10] |

| In Vivo Efficacy | Significant tumor growth protection | 4 different xenograft models (including 2 patient-derived NPC models) | [10] |

| Therapeutic Index | >87:1 | Rat and Dog Toxicology Studies | [10] |

Table 2: Phase I/IIa Clinical Trial Data for this compound in Nasopharyngeal Carcinoma

| Parameter | Result | Notes | Reference |

| Patient Population | 22 advanced NPC patients | Recurrent or metastatic disease | [12] |

| Dose Escalation | 60 mg/day to 1800 mg/day | Accelerated titration design | [12] |

| Safety Profile | Well-tolerated with mostly grade 1-3 adverse events | MTD not established | [12] |

| Pharmacokinetics | Rapidly absorbed with a terminal T1/2 of ~12h | Cmax and AUC increase with dose escalation up to 920 mg | [12] |

| Clinical Response | 1 patient achieved a partial response (>30% decrease in tumor size) | - | [12] |

| Pharmacodynamic Effects | Decreases in EBV copy number and viral gene expression (LMP2 and gp150) in some patients | Observed in tumor biopsies | [12] |

| Decreases in EBER-positive cells in one patient | Observed in tumor biopsies | [12] |

Key Experimental Protocols

This section provides an overview of the methodologies used to assess the cellular effects of this compound and other EBNA1 inhibitors.

Fluorescence Polarization (FP) Assay for EBNA1-DNA Binding Inhibition

-

Principle: This biochemical assay measures the change in the polarization of fluorescently labeled DNA upon binding to a protein. Small, unbound fluorescent DNA tumbles rapidly, resulting in low polarization. When bound to the larger EBNA1 protein, the complex tumbles more slowly, increasing the polarization. An inhibitor that disrupts this binding will cause a decrease in polarization.

-

Protocol Outline:

-

A fluorescently labeled DNA probe containing the EBNA1 binding site is incubated with purified EBNA1 protein.

-

Increasing concentrations of the test compound (e.g., this compound) are added to the reaction.

-

The fluorescence polarization is measured using a plate reader.

-

The concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent probe (IC50) is calculated.

-

Electrophoretic Mobility Shift Assay (EMSA)

-

Principle: This technique is used to detect protein-DNA interactions. A radiolabeled or fluorescently labeled DNA probe containing the EBNA1 binding site is incubated with the EBNA1 protein. The mixture is then run on a non-denaturing polyacrylamide gel. The protein-DNA complex migrates slower than the free DNA probe, resulting in a "shifted" band. An inhibitor will reduce the intensity of the shifted band.

-

Protocol Outline:

-

A labeled DNA probe is incubated with purified EBNA1 protein in a binding buffer.

-

Increasing concentrations of the inhibitor are included in the binding reactions.

-

The samples are electrophoresed on a native polyacrylamide gel.

-

The gel is visualized to detect the positions of the free probe and the protein-DNA complex.

-

Luciferase Reporter Assay for EBNA1 Transcriptional Activity

-

Principle: This cell-based assay measures the ability of EBNA1 to activate transcription from a specific promoter. A reporter plasmid is constructed where the luciferase gene is under the control of an EBNA1-responsive promoter (e.g., the EBV Cp or Qp promoter). When EBNA1 is present and active, it drives the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.

-

Protocol Outline:

-

Cells (e.g., HEK293T) are co-transfected with an EBNA1 expression plasmid and the luciferase reporter plasmid.

-

The transfected cells are treated with various concentrations of the inhibitor.

-

After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

A decrease in luciferase activity indicates inhibition of EBNA1's transcriptional function.

-

Quantitative PCR (qPCR) for EBV Genome Copy Number

-

Principle: This method is used to quantify the number of copies of the EBV genome in a sample (e.g., from tumor biopsies or plasma). It uses real-time PCR with primers and a fluorescent probe that are specific to a conserved region of the EBV genome (e.g., within the EBNA1 or BamHI-W region).

-

Protocol Outline:

-

DNA is extracted from the patient sample.

-

A real-time PCR reaction is set up with the extracted DNA, EBV-specific primers and probe, and a DNA polymerase.

-

The amplification of the EBV DNA is monitored in real-time by detecting the fluorescence signal.

-

The number of EBV genome copies is quantified by comparing the amplification signal to a standard curve of known EBV DNA concentrations.

-

Xenograft Models for In Vivo Efficacy

-

Principle: To assess the antitumor activity of a compound in a living organism, human tumor cells (e.g., from an EBV-positive nasopharyngeal carcinoma cell line or a patient-derived tumor) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

-

Protocol Outline:

-

EBV-positive cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives the inhibitor (e.g., this compound) via a clinically relevant route of administration (e.g., oral gavage).

-

Tumor volume is measured regularly, and at the end of the study, tumors are excised and can be analyzed for biomarkers.

-

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular pathways and experimental workflows discussed in this guide.

Caption: Mechanism of Action of this compound.

Caption: EBNA1's Interference with the p53 Pathway.

Caption: Luciferase Reporter Assay Workflow.

Conclusion

This compound represents a targeted therapeutic approach for EBV-associated malignancies by specifically inhibiting the viral protein EBNA1. Its mechanism of action, centered on the disruption of EBNA1's DNA-binding capabilities, leads to the loss of the viral genome from cancer cells and the modulation of key cellular signaling pathways involved in tumor cell survival and proliferation. The favorable safety profile and evidence of on-target activity in early clinical trials underscore the potential of this compound as a valuable addition to the therapeutic arsenal against these challenging cancers. Further clinical investigation is warranted to fully elucidate its efficacy and to identify the patient populations most likely to benefit from this novel treatment.

References

- 1. Discovery and validation of breast cancer early detection biomarkers in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epstein-Barr Virus Quantitation by Real-Time PCR Targeting Multiple Gene Segments: A Novel Approach to Screen for the Virus in Paraffin-Embedded Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. First-in-Human Clinical Trial of a Small-Molecule EBNA1 Inhibitor, this compound, in Patients with Epstein-Barr-Positive Nasopharyngeal Cancer, with Pharmacokinetic and Pharmacodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. grantome.com [grantome.com]

- 10. Quantitative Analysis of Epstein-Barr Virus Load by Using a Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. This compound for Nasopharyngeal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

The Specificity of VK-2019 for Epstein-Barr Nuclear Antigen 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including nasopharyngeal carcinoma, Burkitt's lymphoma, and Hodgkin's lymphoma. The Epstein-Barr Nuclear Antigen 1 (EBNA1) is a viral protein consistently expressed in all EBV-associated tumors and is crucial for the replication and maintenance of the EBV genome in latently infected cells. This makes EBNA1 a prime therapeutic target for the treatment of EBV-positive cancers. VK-2019 is a first-in-class, orally bioavailable small molecule inhibitor of EBNA1.[1] This technical guide provides an in-depth overview of the specificity of this compound for EBNA1, summarizing key preclinical data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

This compound functions as a highly specific inhibitor of EBNA1's DNA binding activity.[2] By binding to EBNA1, this compound disrupts the interaction between the viral protein and its cognate DNA sequences on the EBV genome.[3] This inhibition of DNA binding interferes with critical functions of EBNA1, including the replication, maintenance, and segregation of the EBV episome during cell division.[3] The disruption of these processes ultimately leads to the elimination of the EBV genome from cancer cells and subsequent inhibition of tumor growth.[4] Preclinical studies have demonstrated that this compound selectively inhibits the proliferation of EBV-positive tumor cells.[5]

Quantitative Data Summary

Preclinical evaluations of this compound and its analogs have demonstrated potent and selective inhibition of EBNA1. While specific IC50 and Ki values for this compound are not publicly available in extensive detail, reports indicate sub-micromolar activity in biochemical assays and low micromolar activity in cell-based assays.

| Compound | Assay Type | Metric | Value | Reference |

| This compound | In vitro competition assays | Activity | Nanomolar | |

| This compound | Cell-based assays | Activity | Low micromolar | |

| This compound | In vitro biochemical and cell-based assays | Activity | Sub-micromolar | [4] |

Signaling Pathways and Experimental Workflows

The development and characterization of this compound involved a series of biochemical and cell-based assays to determine its binding affinity, specificity, and functional effects on EBV-positive cancer cells.

This compound Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits EBNA1 function, leading to the loss of the EBV episome and subsequent anti-tumor effects.

Caption: Mechanism of this compound action in EBV-positive cancer cells.

Experimental Workflow for Characterizing EBNA1 Inhibitors

The workflow for identifying and validating EBNA1 inhibitors like this compound typically involves a multi-step process, from initial screening to in vivo efficacy studies.

Caption: General experimental workflow for EBNA1 inhibitor development.

Experimental Protocols

Detailed experimental protocols for the specific assays used in the preclinical characterization of this compound have not been extensively published. However, based on the methodologies cited in related studies, the following are representative protocols for the key experiments.

EBNA1-DNA Binding Inhibition Assay (AlphaLISA-Based)

This assay is used to quantify the ability of a compound to inhibit the binding of EBNA1 to its DNA recognition sequence.

Materials:

-

Recombinant purified EBNA1 protein

-

Biotinylated DNA oligonucleotide containing the EBNA1 binding site

-

Streptavidin-coated Donor beads

-

Anti-EBNA1 antibody-conjugated Acceptor beads

-

Assay buffer

-

Microplate reader capable of AlphaLISA detection

Procedure:

-

Prepare a dilution series of the test compound (e.g., this compound) in assay buffer.

-

In a 384-well microplate, add the test compound, recombinant EBNA1 protein, and biotinylated DNA oligonucleotide.

-

Incubate at room temperature to allow for binding.

-

Add a mixture of Streptavidin-coated Donor beads and anti-EBNA1 antibody-conjugated Acceptor beads.

-

Incubate in the dark at room temperature.

-

Read the plate on an AlphaLISA-compatible microplate reader.

-

The signal generated is inversely proportional to the inhibitory activity of the compound. Calculate IC50 values from the dose-response curves.

Cell Proliferation Assay (BrdU-Based)

This assay measures the effect of an inhibitor on the proliferation of EBV-positive and EBV-negative cancer cell lines to assess both efficacy and selectivity.

Materials:

-

EBV-positive (e.g., C666-1) and EBV-negative (e.g., HK1) cell lines

-

Cell culture medium and supplements

-

Test compound (this compound)

-

BrdU labeling reagent

-

Fixing/denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a dilution series of the test compound for a specified period (e.g., 72 hours).

-

Add BrdU labeling reagent to the cell culture medium and incubate to allow for incorporation into newly synthesized DNA.

-

Remove the labeling medium and fix the cells.

-

Denature the DNA using a denaturing solution.

-

Add the anti-BrdU primary antibody and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Determine the effect of the compound on cell proliferation by comparing the absorbance of treated wells to control wells.

EBV Episome Maintenance Assay (qPCR-Based)

This assay is used to determine if an EBNA1 inhibitor can lead to the loss of the EBV genome from latently infected cells over time.

Materials:

-

EBV-positive cell line

-

Test compound (this compound)

-

DNA extraction kit

-

Primers and probe for a specific region of the EBV genome (e.g., BamHI W fragment)

-

Primers and probe for a host housekeeping gene (for normalization)

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Treat an EBV-positive cell line with the test compound or vehicle control over a period of several cell passages.

-

At various time points, harvest a sample of the cells.

-

Extract total genomic DNA from the cell samples.

-

Perform quantitative PCR (qPCR) using primers/probes for both the EBV genome and a host housekeeping gene.

-

Calculate the relative copy number of the EBV genome by normalizing to the host gene copy number.

-

A decrease in the relative EBV copy number in the treated cells over time indicates interference with episome maintenance.

Conclusion

This compound is a promising, selective inhibitor of the Epstein-Barr Nuclear Antigen 1, a key driver of EBV-associated malignancies. Its mechanism of action, centered on the inhibition of EBNA1 DNA binding, has been validated through a series of in vitro and preclinical studies demonstrating its sub-micromolar activity and on-target effects. The successful translation of this compound to clinical trials underscores the potential of targeting EBNA1 as a therapeutic strategy for patients with EBV-positive cancers. Further research and clinical development will continue to delineate the full therapeutic potential of this novel agent.

References

- 1. researchgate.net [researchgate.net]

- 2. collaborativedrug.com [collaborativedrug.com]

- 3. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of this compound, a selective EBNA1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Unraveling the Preclinical Pharmacodynamics of VK-2019: A Deep Dive into its Core Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical pharmacodynamics of VK-2019, a novel, orally bioavailable small molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1). Developed for researchers, scientists, and drug development professionals, this document synthesizes key data from foundational preclinical studies, offering a detailed look at the compound's mechanism of action, efficacy in various models, and the experimental protocols used for its evaluation.

Executive Summary

This compound is a selective inhibitor of EBNA1, a viral protein essential for the replication and maintenance of the EBV genome in latently infected cells.[1][2][3] By targeting the DNA binding activity of EBNA1, this compound disrupts the persistence of the EBV episome, leading to the inhibition of proliferation and induction of cell death in EBV-positive cancer cells.[1][3][4] Preclinical studies have demonstrated the potent and selective activity of this compound in both in vitro and in vivo models of EBV-associated malignancies, including nasopharyngeal carcinoma.[1][4]

Mechanism of Action: Targeting the Cornerstone of EBV Latency

The primary mechanism of action of this compound is the inhibition of the DNA binding function of EBNA1.[1][3][4] EBNA1 is critical for the maintenance of the EBV genome in proliferating tumor cells by tethering the viral episomes to the host cell chromosomes during mitosis. By binding to a specific pocket on the EBNA1 protein, this compound prevents its association with the viral origin of plasmid replication (oriP), thereby impeding viral DNA replication and segregation to daughter cells. This disruption of the EBV life cycle ultimately leads to the loss of the viral genome and subsequent death of the cancer cell.

Furthermore, the inhibition of EBNA1 by this compound has been shown to downregulate the expression of other critical EBV latent genes, such as LMP1 and LMP2, which are known to contribute to the oncogenic phenotype of EBV-infected cells.

In Vitro Efficacy: Potent and Selective Inhibition of EBV-Positive Cells

The in vitro activity of this compound and its analogs, such as VK-1727, has been characterized in a panel of EBV-positive and EBV-negative cancer cell lines. These studies have consistently demonstrated the selective cytotoxic and anti-proliferative effects of these compounds against EBV-infected cells.

Table 1: In Vitro Activity of the EBNA1 Inhibitor VK-1727

| Cell Line | EBV Status | Cancer Type | EC50 (µM) |

| LCL352 | Positive | Lymphoblastoid Cell Line | 7.9 |

| C666-1 | Positive | Nasopharyngeal Carcinoma | 6.3 |

| SNU719 | Positive | Gastric Carcinoma | 10 |

| BJAB | Negative | Burkitt's Lymphoma | > 100 |

| HK1 | Negative | Nasopharyngeal Carcinoma | > 100 |

| AGS | Negative | Gastric Carcinoma | > 100 |

| Data for the related compound VK-1727, as specific EC50 values for this compound were not detailed in the provided search results. |

Experimental Protocol: Cell Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of EBNA1 inhibitors on the proliferation of EBV-positive and EBV-negative cell lines.

Methodology:

-

Cell Culture: EBV-positive and EBV-negative cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of the EBNA1 inhibitor (e.g., VK-1727) or vehicle control (DMSO) for 72 hours.

-

Proliferation Assessment: Cell proliferation was measured using a resazurin-based assay, which quantitatively assesses cell viability.

-

Data Analysis: The EC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

References

Methodological & Application

Clarification Regarding "NPC": Nasopharyngeal Carcinoma vs. Niemann-Pick Type C

References

- 1. ascopubs.org [ascopubs.org]

- 2. researchgate.net [researchgate.net]

- 3. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for Nasopharyngeal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 5. First-in-Human Clinical Trial of a Small-Molecule EBNA1 Inhibitor, this compound, in Patients with Epstein-Barr-Positive Nasopharyngeal Cancer, with Pharmacokinetic and Pharmacodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Niemann-Pick C1 Functions in Regulating Lysosomal Amine Content - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Niemann-Pick type C disease: molecular mechanisms and potential therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Niemann–Pick type C pathogenesis and treatment: from statins to sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Understanding and Treating Niemann–Pick Type C Disease: Models Matter [mdpi.com]

Application Notes and Protocols: VK-2019 in Combination with Chemotherapy for Epstein-Barr Virus-Associated Malignancies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

VK-2019 is an orally bioavailable, selective small-molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1).[1] EBNA1 is a critical viral protein expressed in all EBV-associated malignancies and is essential for the replication and maintenance of the EBV genome within latently infected tumor cells.[2][3] By binding to and inhibiting the DNA binding activity of EBNA1, this compound disrupts the persistence of the EBV genome, leading to a reduction in viral load and subsequent death of the EBV-dependent cancer cells. Clinical trials are currently evaluating this compound as a monotherapy in patients with EBV-positive cancers, such as nasopharyngeal carcinoma (NPC) and EBV-positive lymphomas.[2][3] While clinical data on the combination of this compound with other chemotherapies are not yet available, a strong preclinical rationale exists for such combinations to enhance therapeutic efficacy.

These application notes provide a theoretical framework and experimental protocols for investigating this compound in combination with standard-of-care chemotherapies for EBV-positive nasopharyngeal carcinoma and diffuse large B-cell lymphoma (DLBCL).

Rationale for Combination Therapy

The combination of a targeted agent like this compound with traditional cytotoxic chemotherapy offers several potential advantages:

-

Synergistic Antitumor Activity: this compound's mechanism of targeting EBV, the underlying driver of cellular proliferation in these cancers, is distinct from the DNA-damaging or antimitotic effects of conventional chemotherapy.[3] This dual-pronged attack could lead to synergistic or additive cancer cell killing.

-

Overcoming Drug Resistance: The development of resistance to chemotherapy is a significant clinical challenge. The addition of this compound could circumvent or delay the emergence of resistance by targeting a non-host, viral protein essential for tumor cell survival.

-